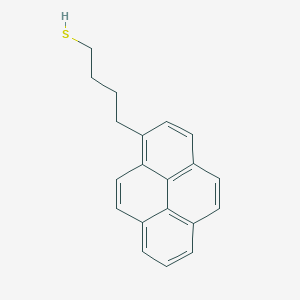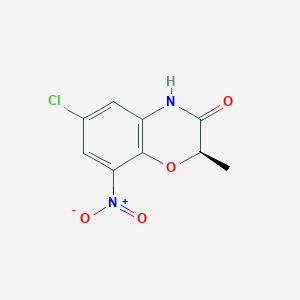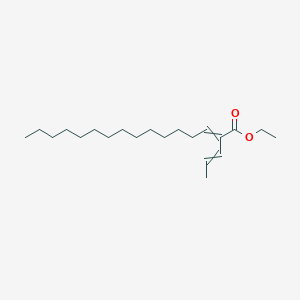
1-Pyrenebutanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrenebutanethiol is an organic compound characterized by the presence of a pyrene moiety attached to a butanethiol chain. This compound is known for its unique properties, making it valuable in various scientific and industrial applications. The pyrene group is a polycyclic aromatic hydrocarbon, which imparts fluorescence properties, while the butanethiol chain provides a thiol functional group, known for its reactivity.
Méthodes De Préparation
1-Pyrenebutanethiol can be synthesized through several methods. One common synthetic route involves the reaction of pyrene with butanethiol in the presence of a catalyst. The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently. Another method involves the use of preparative high-performance liquid chromatography (prep-HPLC) to isolate and purify the compound from a mixture of reactants .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Pyrenebutanethiol undergoes various chemical reactions, primarily due to the reactivity of the thiol group. Some common reactions include:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to form the corresponding hydrocarbon. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces another group in a molecule. This reaction often requires a strong base like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields disulfides, while reduction with lithium aluminum hydride produces hydrocarbons.
Applications De Recherche Scientifique
1-Pyrenebutanethiol has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ability to bind to specific targets can be leveraged.
Mécanisme D'action
The mechanism of action of 1-Pyrenebutanethiol is largely dependent on its ability to interact with other molecules through the thiol group. This interaction can involve the formation of covalent bonds with metal ions or other thiol-reactive species. The pyrene moiety’s fluorescence properties also play a role in its applications as a probe, where it can be excited by UV light to emit fluorescence, allowing for the detection and study of various biological molecules .
Comparaison Avec Des Composés Similaires
1-Pyrenebutanethiol can be compared to other thiol-containing compounds such as 1-Butanethiol and oleylamine. While 1-Butanethiol lacks the aromatic pyrene group, making it less useful as a fluorescent probe, oleylamine is another stabilizing agent for nanoparticles but does not offer the same level of thermal stability as this compound . The unique combination of the pyrene moiety and the thiol group in this compound provides a distinct set of properties that are not found in these similar compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique combination of a fluorescent pyrene group and a reactive thiol group makes it valuable for stabilizing nanoparticles, serving as a fluorescent probe, and potentially contributing to advancements in drug delivery systems and biosensors.
Propriétés
Numéro CAS |
184709-34-0 |
|---|---|
Formule moléculaire |
C20H18S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
4-pyren-1-ylbutane-1-thiol |
InChI |
InChI=1S/C20H18S/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12,21H,1-2,4,13H2 |
Clé InChI |
BLYUHGRYLDQGKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B15165738.png)


![2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene](/img/structure/B15165756.png)
![2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol](/img/structure/B15165761.png)
![(2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol](/img/structure/B15165763.png)
![Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester](/img/structure/B15165764.png)
![[(Cyclobut-2-en-1-yl)methoxy]acetic acid](/img/structure/B15165769.png)
![Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate](/img/structure/B15165773.png)
![N'-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B15165778.png)

![lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide](/img/structure/B15165788.png)
![1,1,2-Trimethyl-1H-benzo[E]indol-6-OL](/img/structure/B15165794.png)
![1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol--hydrogen chloride (1/1)](/img/structure/B15165812.png)
